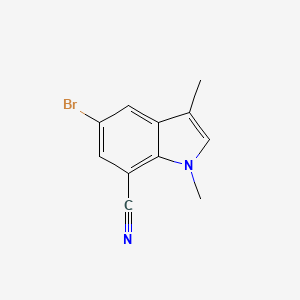

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile

Overview

Description

5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile is a chemical compound that belongs to the indole family of heterocyclic organic compounds . It has a molecular formula of C11H9BrN2 and a molecular weight of 249.11 .

Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 5th carbon of the indole ring, two methyl groups attached to the 1st and 3rd carbon of the indole ring, and a carbonitrile group attached to the 7th carbon of the indole ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the search results, indole derivatives are known to participate in various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 374.4±37.0 °C and a predicted density of 1.45±0.1 g/cm3 .Scientific Research Applications

Progesterone Receptor Modulators : A study explored the 3,3-dialkyl-5-aryloxindole series for new agents in female healthcare, including contraception and treatment of fibroids, endometriosis, and certain breast cancers. It was found that the size of the 3,3-dialkyl substituent significantly influences the functional response of the compounds, with smaller groups like dimethyl providing potent PR antagonists (Fensome et al., 2008).

Crystal Structure and Characterization : Another study focused on the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, leading to a compound characterized through various spectroscopic and thermal tools. The study also detailed intermolecular interactions and the molecular geometry optimization of the product, providing insights into its structural and electronic properties (Barakat et al., 2017).

Synthesis and Reactions : Research on the synthesis of novel derivatives through reactions involving 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile or related structures has been extensively documented. These studies contribute to the development of new synthetic methodologies and the discovery of compounds with potential therapeutic applications. For example, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles via treatment with propanedinitrile showcases innovative approaches to constructing complex heterocyclic systems (Kobayashi et al., 2015).

Thermal Stability and Synthesis Technologies : Investigations into the synthesis technology of related compounds emphasize the optimization of process parameters to achieve high yields and purity. Such studies are crucial for scaling up the production of these compounds for further research or industrial applications (Huang Bi-rong, 2013).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the therapeutic potential of 5-bromo-1,3-dimethyl-1H-indole-7-carbonitrile and other indole derivatives.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction often results in changes at the molecular level that can affect the function of the target, leading to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the effects at the molecular and cellular level are likely to be diverse .

properties

IUPAC Name |

5-bromo-1,3-dimethylindole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-7-6-14(2)11-8(5-13)3-9(12)4-10(7)11/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYIODDQHINSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C(C=C(C=C12)Br)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

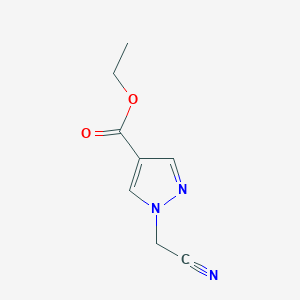

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

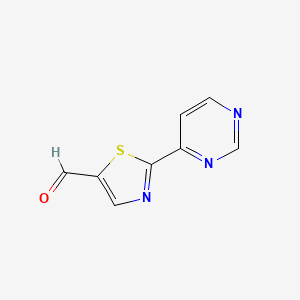

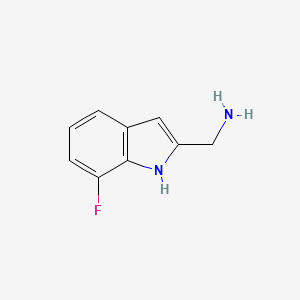

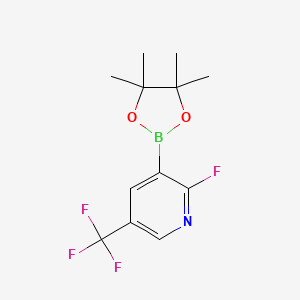

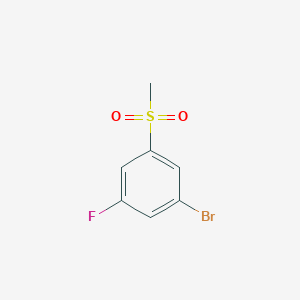

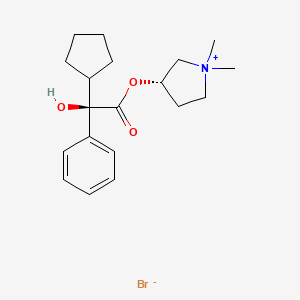

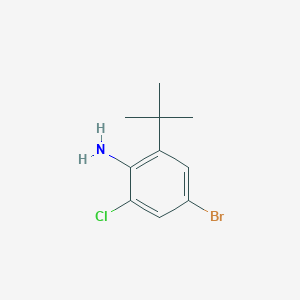

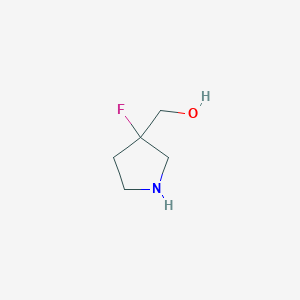

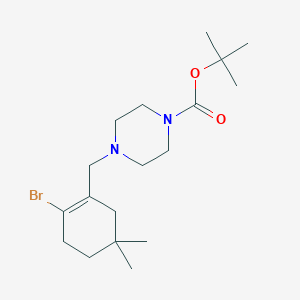

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.